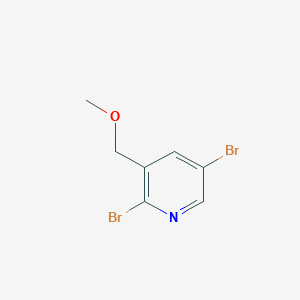

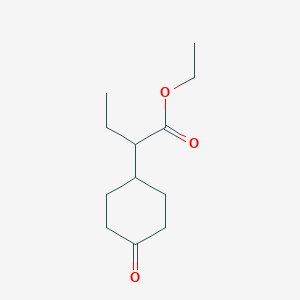

Ethyl 2-(4-oxocyclohexyl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-oxocyclohexyl)butanoate is an organic compound . It is an important organic synthesis intermediate with various industrial applications .

Synthesis Analysis

The synthesis of this compound is typically for research and development use by, or directly under the supervision of, a technically qualified individual .Molecular Structure Analysis

The molecular formula of this compound is C12H20O3 . Its molecular weight is 212.29 .Applications De Recherche Scientifique

Biofuel and Biocommodity Chemical Production

Ethyl 2-(4-oxocyclohexyl)butanoate has potential applications in the production of biofuels and biocommodity chemicals. Research demonstrates the use of a TEV-protease based expression system in Saccharomyces cerevisiae for the production of 2-butanol and its chemical precursor butanone (MEK) through the catalysis of meso-2,3-butanediol conversion. This process involves a B12-dependent dehydratase step and a subsequent conversion by a NADH dependent secondary alcohol dehydrogenase, highlighting the compound's role in sustainable chemical synthesis (Ghiaci, Norbeck, & Larsson, 2014).

Chemical Synthesis

In another study, Ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate, a compound structurally related to this compound, was successfully synthesized from ethyl 2-oxocyclopentanecarboxylate and ethyl 4-bromobutanoate. This synthesis, catalyzed by tetrabutylammonium iodide under mild conditions, led to the creation of spirononane-1,6-dione through hydrolysis, decarboxylation, and ring closure reactions, demonstrating the compound's utility in organic synthesis and the development of new chemical entities (Wang Jun, 2010).

Solvent Effects in Solubility Studies

This compound's related compounds have been explored for their solubility in various solvents, which is crucial for its purification and application in different chemical processes. A study on the solubility of 2-amino-3-methylbenzoic acid in twelve pure solvents, including ethyl acetate and 2-butanone, provides insights into the solvent effects and solubility behaviors of similar compounds. Such research aids in understanding the solution processes and enhances the efficiency of chemical syntheses involving this compound and its derivatives (Zhu et al., 2019).

Pesticide Development

This compound derivatives have been investigated for their potential as biochemically activated insect hormonogenic compounds (juvenogens) in pest control. This research includes the synthesis of enantiomers and the exploration of their biological activities, showcasing the compound's application in developing environmentally friendly pest control agents (Wimmer et al., 2007).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

It is known to be an important intermediate in organic synthesis .

Biochemical Pathways

Ethyl 2-(4-oxocyclohexyl)butanoate is involved in several biochemical pathways due to its role as an organic synthesis intermediate . It can be used in the synthesis of polymers and as a solvent in organic reactions . .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the specific chemical reactions it is involved in. As an organic synthesis intermediate, it contributes to the formation of various end products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound may exhibit different properties under different temperature and pH conditions . .

Propriétés

IUPAC Name |

ethyl 2-(4-oxocyclohexyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h9,11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBCTQKZGGTHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC(=O)CC1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-(2,5-difluorophenyl)-4-oxo-butyl]carbamate](/img/structure/B6309564.png)

![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)